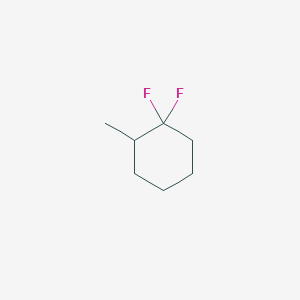

1,1-Difluoro-2-methylcyclohexane

Description

Context of Organofluorine Chemistry in Contemporary Research

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, holds a unique position in chemical research. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This is due to the distinctive characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the C-F bond. These properties often lead to enhanced metabolic stability, increased lipophilicity, and specific binding interactions, making fluorinated compounds highly valuable in medicinal chemistry and drug design. nih.govenamine.net Indeed, a significant portion of modern pharmaceuticals and agrochemicals contain at least one fluorine atom. enamine.net Beyond the life sciences, fluorinated polymers and materials exhibit exceptional thermal stability and unique surface properties. The ongoing exploration of organofluorine chemistry continues to yield novel synthetic methods and applications, highlighting its critical role in contemporary research. beilstein-journals.org

Importance of Fluorinated Cyclohexanes in Stereochemical and Mechanistic Studies

Fluorinated cyclohexanes are particularly important scaffolds for fundamental studies in physical organic chemistry. The cyclohexane (B81311) ring, with its well-defined chair conformations, provides a classic framework for investigating stereochemical and stereoelectronic effects. The substitution of hydrogen with fluorine, especially the gem-difluoro group (CF₂), introduces significant electronic perturbations without a large steric footprint. nih.gov This allows researchers to dissect the influence of polar effects on conformational equilibria.

These molecules are instrumental in quantifying non-covalent interactions that govern molecular shape and stability. Key areas of investigation include:

Conformational Analysis: Determining the preference of substituents for either the axial or equatorial position. This is quantified by the A-value, which is the difference in Gibbs free energy between the axial and equatorial conformers.

Stereoelectronic Effects: The gem-difluoro group can influence the electronic environment of the entire ring through strong inductive effects and hyperconjugation. These effects can lead to counter-intuitive conformational preferences, such as the stabilization of otherwise unfavorable geometries.

1,3-Diaxial Interactions: The steric and electronic interactions between an axial substituent and the axial hydrogens or other groups at the C3 and C5 positions are critical in determining conformational stability. Fluorine's unique properties can modify these interactions in complex ways.

The study of fluorinated cyclohexanes, therefore, provides deep insights into the fundamental forces that dictate molecular structure and reactivity, with implications for rational molecular design.

Overview of Research Areas Pertaining to 1,1-Difluoro-2-methylcyclohexane

While dedicated research on this compound is not widespread, its structural features make it a compound of significant academic interest, primarily in the field of conformational analysis and as a synthetic building block. Its commercial availability suggests its use in early-stage discovery research. a2bchem.comsigmaaldrich.comsigmaaldrich.com The primary research questions surrounding this molecule revolve around the interplay between the gem-difluoro group at C1 and the methyl group at C2.

Conformational Equilibrium: The central point of interest for this compound is its conformational equilibrium. The molecule can exist in two primary chair conformations, which interconvert via a ring-flip. In one conformer, the methyl group is in an axial position, and in the other, it is equatorial.

Axial Methyl Conformer: This conformer is expected to be destabilized by 1,3-diaxial interactions between the methyl group and the axial hydrogens at C3 and C5. Additionally, a gauche interaction exists between the axial methyl group and the C1-C6 bond.

Equatorial Methyl Conformer: This conformer is generally expected to be more stable as it relieves the significant 1,3-diaxial steric strain of the methyl group. However, the analysis is complicated by the electronic effects of the gem-difluoro group, which can influence bond lengths and angles throughout the ring.

Studies on related molecules, such as 1,1-difluoro-3-methylcyclohexane (B1317539), show that the methyl group strongly prefers the equatorial position to minimize these unfavorable interactions. It is highly probable that this compound behaves similarly, with the equilibrium heavily favoring the conformer with the equatorial methyl group.

NMR Spectroscopy Studies: Fluorine-19 NMR spectroscopy is a powerful tool for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. rsc.org For this compound, ¹⁹F NMR would be crucial for experimentally determining the conformational equilibrium. The distinct chemical shifts of the axial and equatorial fluorine atoms would allow for the quantification of the ratio of the two conformers at different temperatures, enabling the calculation of thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the ring inversion process. Theoretical DFT calculations on related molecules like 1,1-difluoro-3-methylcyclohexane have been used to predict NMR spin-spin coupling constants, and similar computational studies would be highly relevant for this compound to complement experimental data. rsc.org

Synthetic Applications: As a functionalized alicyclic compound, this compound can serve as a valuable building block in organic synthesis. The gem-difluoro group can act as a bioisostere for a carbonyl group or other functionalities, and its presence can enhance the metabolic stability of a target molecule. nih.govenamine.net The synthesis of such gem-difluorinated cyclohexanes can be achieved through methods like the fluorination of the corresponding ketone or via difluorocarbene addition to an appropriate cyclohexene (B86901) precursor.

Table 1: Conformational A-Values for Selected Substituents on a Cyclohexane Ring A-value represents the energy difference (in kcal/mol) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position.

| Substituent | A-Value (kcal/mol) |

| -H | 0 |

| -F | 0.2 |

| -OH | 1.0 |

| -CH₃ | 1.8 |

| -C(CH₃)₃ | 5.4 |

| -CFH₂ | 1.59 vulcanchem.com |

| -CF₂H | 1.85 vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

1,1-difluoro-2-methylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2/c1-6-4-2-3-5-7(6,8)9/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGCGIDIKQPXSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Stereoelectronic Effects in 1,1 Difluoro 2 Methylcyclohexane

Fundamental Principles of Cyclohexane (B81311) Conformational Equilibria

The cyclohexane ring is not a planar hexagon as its bond angles would be 120°, a significant deviation from the ideal tetrahedral angle of 109.5°. wikipedia.orglibretexts.org To alleviate this angle strain, the ring adopts puckered conformations. The most stable of these is the chair conformation, which minimizes both angle strain and torsional strain by having all C-C-C bond angles close to 109.5° and all adjacent C-H bonds in a staggered arrangement. wikipedia.orglibretexts.org At room temperature, cyclohexane undergoes a rapid "ring flip" or "chair-flipping" process, interconverting between two equivalent chair conformations. wikipedia.orglibretexts.org In this process, axial substituents become equatorial and vice versa. wikipedia.orglibretexts.org

When a substituent is introduced onto the cyclohexane ring, the two chair conformers are no longer of equal energy. Generally, the conformer with the substituent in the more spacious equatorial position is favored over the one with the substituent in the sterically hindered axial position. libretexts.orglibretexts.org This preference is due to unfavorable 1,3-diaxial interactions between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.orgfiveable.me The energy difference between the axial and equatorial conformers, known as the A-value, quantifies the steric bulk of a substituent. libretexts.org

Influence of Geminal Difluoro Substitution on Ring Conformation

The presence of a geminal difluoro group at one carbon of the cyclohexane ring introduces significant electronic perturbations. The high electronegativity of the fluorine atoms leads to a strong inductive withdrawal of electron density from the carbon to which they are attached. This polarization of the C-F bonds and the surrounding framework can influence the conformational equilibrium.

In 1,1-difluorocyclohexane, the parent compound for the molecule of interest, the two chair conformers are equivalent as one fluorine is always axial and the other equatorial. libretexts.org However, the introduction of a second substituent, such as a methyl group at the 2-position, breaks this symmetry and leads to distinct conformational preferences. The conformational analysis of 1,1-difluoro-2-methylcyclohexane must therefore consider the interplay between the steric demands of the methyl group and the stereoelectronic effects originating from the gem-difluoro unit.

Stereoelectronic Interactions Governing Conformational Preferences

Stereoelectronic effects are orbital interactions that depend on the geometry of a molecule and can significantly influence its stability and reactivity. e-bookshelf.de In fluorinated cyclohexanes, several such effects are at play.

Analysis of the Fluorine Gauche Effect in Alicyclic Systems

The gauche effect describes the tendency of certain molecules, such as 1,2-difluoroethane (B1293797), to adopt a gauche conformation (dihedral angle of approximately 60°) rather than the sterically less hindered anti conformation. nih.govrsc.orgrsc.org This preference is often attributed to stabilizing hyperconjugative interactions, specifically the donation of electron density from a σ C-H bonding orbital into an adjacent anti-periplanar σ* C-F antibonding orbital (σC-H → σ*C-F). nih.govrsc.orgrsc.org

In alicyclic systems like this compound, the rigid framework of the ring imposes specific dihedral angles between substituents. The conformational preference will be influenced by whether the arrangement of the fluorine and methyl groups allows for stabilizing gauche-type interactions. However, it's important to note that in some heterocyclic systems, these stabilizing orbital interactions can be overcome by other intramolecular forces. d-nb.info

Pseudo-Anomeric Effects and Electrostatic Contributions in Fluorinated Cyclohexanes

The anomeric effect is a well-known stereoelectronic effect in carbohydrate chemistry where an electronegative substituent at the anomeric carbon of a pyranose ring prefers an axial orientation. While traditionally explained by hyperconjugation, electrostatic interactions are also significant contributors. st-andrews.ac.ukrsc.org

In cyclohexane systems lacking a ring heteroatom, analogous effects, termed "pseudo-anomeric effects," can be observed. st-andrews.ac.uknih.govscienceopen.com The introduction of highly electronegative groups like a CF2 moiety can polarize adjacent C-H bonds, making the axial hydrogens electropositive. st-andrews.ac.uknih.govscienceopen.com This can lead to stabilizing electrostatic interactions, such as non-classical hydrogen bonds, between these polarized axial hydrogens and an axial electronegative substituent on another part of the ring. rsc.orgresearchgate.net For instance, studies on fluorinated methoxycyclohexanes have shown that the introduction of CF2 groups can induce a preference for an axial methoxy (B1213986) group due to stabilizing 1,3-diaxial CHax···OMe interactions. st-andrews.ac.ukrsc.orgnih.govscienceopen.com

Steric and Electrostatic Repulsion in Fluorinated Ring Systems

While attractive stereoelectronic interactions can stabilize certain conformations, repulsive forces also play a crucial role. Steric repulsion, particularly 1,3-diaxial interactions, is a primary factor destabilizing axial substituents in cyclohexane. fiveable.me

Diastereotopicity of Fluorine Atoms and Its Implications for Conformational Studies

In this compound, the two fluorine atoms are diastereotopic. This means that they are in non-equivalent chemical environments due to the presence of the chiral center at C-2 (the carbon bearing the methyl group). One fluorine atom is cis to the methyl group, while the other is trans. This diastereotopicity is a key feature that can be exploited in conformational studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy.

In the ¹⁹F NMR spectrum, the diastereotopic fluorine atoms will have different chemical shifts and will couple to each other, typically appearing as a pair of doublets (an AB quartet). acs.org The magnitude of the geminal coupling constant (²JFF) and the chemical shift difference between the two fluorines can provide valuable information about the conformational equilibrium of the ring. acs.org By analyzing these NMR parameters, often at different temperatures, it is possible to determine the relative populations of the different chair conformers and to quantify the energetic preferences for the axial versus equatorial orientation of the methyl group in the presence of the gem-difluoro substituent. acs.org

Conformational Free Energies (A-Values) of Fluorinated Substituents in Cyclohexane

The conformational preference of a substituent on a cyclohexane ring is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations. A positive A-value indicates a preference for the equatorial position to minimize steric strain. For fluorinated substituents, these values are influenced by factors such as bond lengths, van der Waals radii, and stereoelectronic effects.

Dynamic 19F NMR spectroscopy is a primary technique for experimentally determining the A-values of fluorinated groups. rsc.orgrsc.org This method involves studying the conformational equilibrium of monosubstituted or 1,4-disubstituted cyclohexanes at various temperatures. rsc.orgrsc.org By analyzing the NMR chemical shifts, researchers can determine the equilibrium constants and subsequently the thermodynamic parameters (ΔG°, ΔH°, and ΔS°). rsc.orgrsc.org

The A-value for a single fluorine atom is relatively small, around 0.24 kcal/mol, indicating a modest preference for the equatorial position. ubc.ca However, for more complex fluorinated groups, the A-values are significantly larger, reflecting increased steric demand.

Below is a table summarizing the A-values for various fluorinated substituents in cyclohexane, determined experimentally.

| Substituent | A-value (kcal/mol) |

|---|---|

| F | 0.24 ubc.ca |

| CFH₂ | 1.59 rsc.org |

| CF₂H | 1.85 rsc.org |

| CF₃ | 2.4 researchgate.net |

| C₂F₅ | 2.67 rsc.org |

| OCF₃ | 0.79 rsc.org |

| SCF₃ | 1.18 rsc.org |

These values highlight the significant steric presence of fluorinated methyl and ethyl groups, which strongly favor the equatorial position. The trifluoromethyl group (CF₃), for instance, has a substantial A-value, indicating a strong preference to avoid the sterically hindered axial position with its 1,3-diaxial interactions. libretexts.org

Conformational Control Strategies in Fluorinated Molecules

The unique properties of the fluorine atom and the carbon-fluorine (C-F) bond are strategically employed to control the three-dimensional shape of molecules. beilstein-journals.org This "molecular origami" can pre-organize a molecule into a specific conformation, which can enhance its biological activity or physical properties. beilstein-journals.orgrsc.org The C-F bond's characteristics, such as its short length (≈1.35 Å) and the high electronegativity of fluorine, give rise to predictable stereoelectronic effects that guide molecular folding. beilstein-journals.org

Key strategies for conformational control using fluorine include:

Hyperconjugation: Stabilizing interactions occur between filled bonding orbitals (σ) or lone pairs (n) and empty antibonding orbitals (σ). In fluorinated systems, interactions like σC–H → σC–F are significant in determining conformational preferences. beilstein-journals.org

Electrostatic Interactions: The highly polar nature of the C-F bond creates a large dipole moment, leading to significant dipole-dipole and dipole-charge interactions that can favor specific conformations. chim.it

Gauche Effect: The tendency for vicinal electron-withdrawing groups, such as fluorine, to adopt a gauche conformation is a powerful tool for conformational control. d-nb.info This effect is attributed to a combination of stabilizing hyperconjugative interactions (σC–H → σ*C–F) and electrostatic attractions. d-nb.info For example, 1,2-difluoroethane preferentially exists in the gauche conformation. d-nb.info

The strategic placement of multiple fluorine atoms can amplify these effects, providing more precise control over molecular shape. For instance, all-syn-1,2,3,4-tetrafluorocyclopentane favors an envelope conformation with an axial fluorine. beilstein-journals.org Similarly, incorporating a difluoroethylene unit into a molecule can enforce a specific spatial arrangement of other substituents. d-nb.info

These strategies have been successfully applied in various fields:

Medicinal Chemistry: Pre-organizing a drug molecule into its receptor-binding conformation can increase potency and selectivity. beilstein-journals.orgrsc.org

Organocatalysis: The introduction of a C-F bond can act as a steering group to control the conformation of a catalyst, enhancing its efficiency and stereoselectivity. nih.gov

Peptide Design: Fluorine substitution can be used to stabilize specific secondary structures in peptides. beilstein-journals.org

By leveraging these fluorine-derived conformational effects, chemists can design molecules with well-defined three-dimensional structures, leading to improved function in a wide range of applications. beilstein-journals.org

Advanced Spectroscopic Characterization of 1,1 Difluoro 2 Methylcyclohexane and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Elucidation

NMR spectroscopy is a cornerstone in the study of fluorinated cyclohexanes, offering a window into the subtle interplay of steric and electronic effects that govern their conformational preferences.

High-resolution ¹H NMR spectroscopy of 1,1-difluoro-2-methylcyclohexane reveals a complex pattern of signals due to the molecule's asymmetry and extensive spin-spin coupling between protons and fluorine atoms. The spectrum for 3-methyl-1,1-difluorocyclohexane, an analogue, is characterized by ten distinct resonances crowded between δ 1 and 2 ppm. researchgate.net These multiplets, often spanning up to 80 Hz, are a consequence of large H-F coupling constants and second-order spin systems. researchgate.net The complete assignment of these signals is challenging but crucial for a comprehensive structural analysis. In the case of fluorocyclohexane (B1294287), low-temperature ¹H NMR has been used to assign the signals for the axial and equatorial protons of each conformer. researchgate.net

The chemical shifts of the protons are significantly influenced by the presence and orientation of the fluorine atoms. For instance, the introduction of a single fluorine atom into methane (B114726) dramatically alters the proton chemical shifts, and this effect is not additive with further fluorination. researchgate.net In fluorocyclohexane, the chemical shifts of the 2- and 2eq-H are independent of the fluorine's orientation. researchgate.net

¹⁹F NMR spectroscopy is particularly informative for studying fluorinated cyclohexanes due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which minimizes signal overlap. thermofisher.combiophysics.org The chemical shifts and coupling constants in ¹⁹F NMR spectra provide valuable data on the electronic environment and spatial relationships of the fluorine atoms. researchgate.netucsb.edu

For gem-difluorocyclohexanes, the ¹⁹F chemical shifts and geminal coupling constants (²JFF) are key parameters. researchgate.net In conformationally constrained systems like 3,3-dimethyl-, 3,3,5-trimethyl-, and 3,3,5,5-tetramethyl-1,1-difluorocyclohexane, these parameters have been measured to understand conformational preferences. researchgate.net The axial fluorine in fluorocyclohexane exhibits a distinctive resonance at high field with large ³JHF couplings, while the equatorial fluorine signal is a broad multiplet. researchgate.net The difference in chemical shifts between axial and equatorial fluorines in cyclohexyl fluoride (B91410) can be as large as 20.5 ppm, facilitating the study of conformational isomerization. researchgate.net

The magnitude of fluorine-fluorine and proton-fluorine coupling constants provides additional structural insights. thermofisher.com For example, in 1,1,4-trifluorocyclohexane, the diastereotopic geminal CF₂ group at C-1 appears as a doublet of doublets in the ¹⁹F{¹H}-NMR spectrum, with a large ²JFF coupling constant of approximately 234-236 Hz. acs.org

Table 1: Representative ¹⁹F NMR Data for Fluorinated Cyclohexanes

| Compound | Solvent | Temperature (K) | Conformer | Chemical Shift (δ ppm) | Coupling Constants (Hz) |

| 1,1,4-Trifluorocyclohexane | Hexane (10% benzene-d6) | 195 | 7ax (major) | - | ²JFF = 234 |

| 1,1,4-Trifluorocyclohexane | Hexane (10% benzene-d6) | 195 | 7eq (minor) | - | ²JFF = 236 |

| 1,1,4-Trifluorocyclohexane | Dichloromethane-d2 | 195 | 7ax (major) | - | - |

| 1,1,4-Trifluorocyclohexane | Dichloromethane-d2 | 195 | 7eq (minor) | - | - |

| 1,1,4-Trifluorocyclohexane | Acetone-d6 | 195 | 7ax (major) | - | - |

| 1,1,4-Trifluorocyclohexane | Acetone-d6 | 195 | 7eq (minor) | - | - |

| Data sourced from reference acs.org |

¹³C NMR spectroscopy, particularly the analysis of carbon-fluorine coupling constants (JCF), is a powerful technique for the structural elucidation of fluorinated organic compounds. magritek.com The magnitudes of one-bond (¹JCF), two-bond (²JCF), and three-bond (³JCF) coupling constants are sensitive to the stereochemical relationship between the coupled carbon and fluorine atoms.

In proton-decoupled ¹³C NMR spectra of compounds containing both fluorine and protons, the signals can be complex due to long-range fluorine-carbon couplings. magritek.com For instance, the ¹³C-{¹H} spectrum of 1,4-difluorobenzene (B165170) shows a triplet at 115 ppm with a ²JCF of 17 Hz and a doublet of doublets at 158 ppm with ¹JCF of 242 Hz and ⁴JCF of 3.6 Hz. magritek.com

A stereospecific ³JCF coupling has been observed in the low-temperature ¹³C NMR spectrum of 1,1-difluorocyclohexane. nih.gov At -90 °C, the triplet observed for C-3 at room temperature collapses to a doublet with a ³JCF of 9.5 Hz, suggesting that only the equatorial fluorine is coupled to the C-3 carbon. nih.gov This stereospecificity is attributed to a back-lobe orbital interaction. nih.gov

Table 2: Carbon-Fluorine Coupling Constants (JCF) in Fluorinated Benzenes

| Compound | Coupling Type | Coupling Constant (Hz) |

| 1,4-Difluorobenzene | ¹JCF | 242 |

| 1,4-Difluorobenzene | ²JCF | 17 |

| 1,4-Difluorobenzene | ⁴JCF | 3.6 |

| Data sourced from reference magritek.com |

Variable Temperature NMR (VT-NMR) is an indispensable tool for studying the kinetics and thermodynamics of dynamic processes such as the ring inversion of cyclohexane (B81311) derivatives. acs.org By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rate constants and activation parameters for conformational exchange.

For many fluorinated cyclohexanes, ring inversion is rapid at room temperature on the NMR timescale, resulting in averaged signals for the different conformers. acs.org However, at low temperatures, the inversion process slows down, and distinct signals for each conformer can be resolved. acs.org For example, the ¹⁹F{¹H}-NMR spectrum of 1,1,4-trifluorocyclohexane at 195 K clearly shows separate signals for the axial and equatorial conformers. acs.org

From the coalescence temperature and the separation of the signals at low temperatures, the free energy of activation (ΔG‡) for ring inversion can be calculated. Furthermore, by analyzing the equilibrium constant at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers can be determined. researchgate.net This method has been successfully applied to determine the conformational free energies (A values) of various fluorinated substituents in cyclohexane. researchgate.net

When a gem-difluoro group is present in a chiral molecule or in a prochiral molecule situated in a chiral environment, the two fluorine atoms become diastereotopic and exhibit distinct signals in the ¹⁹F NMR spectrum. This anisochrony provides a powerful probe for stereochemical analysis.

The assignment of these diastereotopic fluorine signals can be achieved through the analysis of coupling constants. acs.org For instance, in 1,1,4-trifluorocyclohexane, the assignment of the axial and equatorial conformers was confirmed by analyzing the proton-coupled ¹⁹F NMR spectra. acs.org One conformer displays a large geminal ²JHF coupling (~46 Hz) and a large antiperiplanar ³JHF coupling (~46 Hz), characteristic of an axial fluorine, while the other shows a much-reduced ³JHF coupling. acs.org The geminal fluorine-fluorine coupling constant (²JFF) is also a key parameter, with values around 225 Hz being reported for N-CHF₂ derivatives. mdpi.com

Gas-Phase Electron Diffraction (GED) in Conformational Studies of Related Compounds

Gas-Phase Electron Diffraction (GED) is a powerful experimental technique for determining the molecular structure of compounds in the gas phase, providing information on bond lengths, bond angles, and conformational compositions. hi.is It is particularly valuable for studying the intrinsic conformational preferences of molecules in the absence of solvent effects.

GED studies on related silacyclohexanes have provided significant insights into their conformational behavior. For instance, the GED analysis of 1-fluoro-1-silacyclohexane revealed that the compound exists as a mixture of axial (63%) and equatorial (37%) conformers in the gas phase at 293 K. hi.is Similarly, for 1-cyano-1-silacyclohexane, GED experiments showed a preference for the axial conformer (84%) at 279 K. hi.is These findings highlight that the conformational preferences in the gas phase can differ significantly from those in solution, underscoring the importance of considering solvation effects. hi.is

Computational and Theoretical Investigations of 1,1 Difluoro 2 Methylcyclohexane

Quantum Chemical Calculation Methodologies for Fluorinated Systems

To accurately model fluorinated systems like 1,1-difluoro-2-methylcyclohexane, a hierarchy of computational methods is employed. The choice of method involves a trade-off between computational cost and accuracy, with the goal of reliably predicting properties such as conformational energies.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of efficiency and accuracy, making it suitable for studying larger molecular systems. Various functionals are available, and their performance can differ depending on the system and property being investigated. For fluorinated cyclohexanes, hybrid functionals like B3LYP and dispersion-corrected functionals such as the M06-2X have been used. conicet.gov.ar

However, studies on related substituted cyclohexanes have shown that popular functionals like B3LYP can be unreliable for predicting accurate conformational energies, sometimes overestimating the stability of equatorial conformers. acs.org Functionals that incorporate dispersion, such as M06-2X and B2PLYP-D, have demonstrated better performance, yielding results closer to higher-level calculations. For instance, in studies of fluorinated methoxycyclohexanes, the M06-2X functional with a large augmented basis set (aug-cc-pVTZ) has been successfully employed. epa.govacs.org DFT calculations are also instrumental in analyzing the underlying electronic effects through methods like Natural Bond Orbital (NBO) analysis. southampton.ac.uk

Møller-Plesset Perturbation Theory (MP2) and Ab Initio Approaches

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a widely used ab initio method that improves upon the Hartree-Fock (HF) method by including electron correlation. researchgate.net For conformational analysis of substituted cyclohexanes, MP2 has been shown to be a more reliable method than standard DFT functionals. It provides a better description of the subtle electronic interactions, including dispersion forces, that are crucial for accurately determining the small energy differences between conformers.

High-level ab initio calculations, often performed with large correlation-consistent basis sets (e.g., aug-cc-pVTZ), are essential for benchmarking the results from more computationally efficient methods. acs.org While computationally demanding, these methods provide a robust theoretical framework for understanding the conformational behavior of complex molecules like this compound. researchgate.net

High-Level Coupled Cluster Theory for Reference Conformational Energies

Coupled Cluster (CC) theory, especially with single, double, and perturbative triple excitations [CCSD(T)], is considered the "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies. researchgate.net Due to its significant computational cost, its application is often limited to smaller systems. However, its results serve as crucial benchmarks for calibrating more approximate methods like DFT and MP2. researchgate.net

For monosubstituted cyclohexanes, CCSD(T) calculations extrapolated to the complete basis set (CBS) limit provide the most accurate theoretical estimates of electronic energy differences between conformers. acs.org The development of approximations like the domain-based local pair natural orbital (DLPNO) method has made CCSD(T) calculations more feasible for larger molecules, although care must be taken as accuracy can decrease with molecular size. researchgate.net These high-level reference energies are vital for validating the computational methodologies applied to molecules such as this compound. hi.is

Analysis of Electronic Interactions and Molecular Orbitals

The conformational preferences in this compound are not governed solely by classical steric hindrance but are significantly influenced by subtle electronic interactions. Computational analyses are key to deconvoluting these effects.

Natural Bond Orbital (NBO) Analysis of Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex, delocalized molecular wavefunctions from quantum calculations into a localized picture of chemical bonds and lone pairs. dailymotion.comyoutube.com This method allows for the quantitative assessment of hyperconjugative interactions, which involve the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. dailymotion.comyoutube.com

In fluorinated systems, hyperconjugation plays a critical role. Key interactions include donations from C-C or C-H sigma (σ) bonding orbitals into C-F antibonding orbitals (σ), and donations from fluorine lone pairs (n) into vicinal σ orbitals. researchgate.netacs.org For example, σCC → σCF interactions have been identified as the driving force for the helical conformations observed in perfluoroalkanes. researchgate.net Contrary to the traditional view of fluorine as a poor electron donor, NBO analysis has revealed that fluorine lone pairs can participate in significant hyperconjugative interactions with geminal antibonding orbitals (e.g., n(F) → σ(C-X), where X = H, C). acs.org These delocalizations stabilize specific conformations and influence bond lengths and angles. The strength of these interactions can be estimated using second-order perturbation theory within the NBO framework. rsc.org

Quantitative Analysis of Electrostatic and Hyperconjugative Effects

The conformational equilibrium in fluorinated cyclohexanes is a delicate balance between steric repulsions, electrostatic interactions, and hyperconjugative stabilizations. acs.org NBO analysis can be used to decompose the total energy difference between conformers into these constituent parts. acs.org

In many fluorinated compounds, electrostatic interactions are found to be a dominant factor. For instance, in some selectively fluorinated cyclohexanes, counter-intuitive axial preferences are driven by stabilizing electrostatic interactions between an electronegative atom and electropositive axial hydrogens. epa.govacs.org The gauche preference in 1,2-difluoroethane (B1293797), a classic example of the "gauche effect," has been attributed by some analyses primarily to electrostatic forces rather than hyperconjugation. acs.org However, the relative importance of these effects is still a subject of debate and can vary significantly depending on the specific molecular structure. researchgate.netrsc.org In this compound, the geminal fluorine atoms create a strong local dipole, and their interaction with the adjacent methyl group and the rest of the ring will involve a complex interplay of repulsive and attractive electrostatic forces, alongside the stabilizing hyperconjugative effects. researchgate.netsemanticscholar.org

Data Tables

Table 1: Comparison of Theoretical Methods for Conformational Energy Differences (Axial vs. Equatorial)

This table illustrates typical performance of various computational methods for calculating the energy difference (ΔE = E_axial - E_equatorial) in substituted cyclohexanes, which is analogous to the analysis required for this compound. The values are representative and collated from literature on similar systems. acs.org

| Method | Basis Set | Typical ΔE (kcal/mol) | Accuracy Relative to CCSD(T) |

| B3LYP | 6-311+G(d,p) | Often overestimates equatorial stability | Lower |

| M06-2X | aug-cc-pVTZ | Generally good agreement | Higher |

| B2PLYP-D | def2-QZVPP | Excellent agreement | High |

| MP2 | cc-pVTZ | Good agreement | High |

| CCSD(T) | CBS Extrapolation | Benchmark value | Reference Standard |

Table 2: Representative NBO Analysis of Hyperconjugative Interactions (kcal/mol)

This table provides examples of hyperconjugative interaction energies that would be investigated in this compound, based on studies of related fluorinated compounds. researchgate.netacs.org The specific values depend on the conformer (e.g., methyl group axial or equatorial).

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Interaction Energy (E(2)) | Significance |

| σ(C-C) | σ(C-F) | 1.0 - 5.0 | Stabilizes specific rotamers, influences bond lengths |

| σ(C-H) | σ(C-F) | 0.5 - 2.5 | Contributes to overall conformational preference |

| n(F) | σ(C-C) | 0.5 - 3.0 | Gauche stabilization, anomeric-type effects |

| n(F) | σ(C-H) | < 1.0 | Weaker but cumulative stabilization effects |

Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Studies for Fluorine Effects

The Interacting Quantum Atoms (IQA) method is a quantum topological energy partitioning scheme that allows for the decomposition of the total energy of a system into intra-atomic and interatomic contributions. mdpi.com This approach provides a detailed understanding of the interactions between atoms within a molecule. When combined with the Relative Energy Gradient (REG) method, it becomes a powerful tool for analyzing how these energy components change during a chemical process, such as conformational isomerism. mdpi.commdpi.com The REG method identifies the most significant energy contributions that drive a particular chemical phenomenon by comparing their gradients to the gradient of the total energy. mdpi.comresearchgate.net

While direct IQA and REG studies on this compound are not extensively documented in the reviewed literature, the application of these methods to related fluorinated and substituted cyclohexanes offers valuable insights. For instance, in studies of 1,2-difluoroethane and other halogenated systems, IQA and REG have been used to explore the gauche effect, a phenomenon where a gauche conformation is more stable than the anti conformation, contrary to what would be expected from sterics alone. researchgate.net These analyses have shown that the nature of the anomeric effect, a related stereoelectronic effect, is primarily electrostatic rather than being governed by hyperconjugation. mdpi.comnih.gov

In the context of this compound, an IQA/REG analysis would partition the total energy into the following key components:

Intra-atomic energy (Eintra): The energy of an individual atom.

Interatomic interaction energy (Vinter): The energy of interaction between two atoms, which can be further decomposed into:

Classical electrostatic energy (Vcl): The Coulombic interaction between the charge distributions of two atoms.

Exchange-correlation energy (Vxc): A purely quantum mechanical term reflecting the effects of the Pauli exclusion principle and electron correlation.

By analyzing how these energy terms change as the methyl group moves from an axial to an equatorial position, the REG method can pinpoint the dominant atomic interactions responsible for the conformational preference. For example, it can quantify the stabilizing or destabilizing effects of interactions between the fluorine atoms and the methyl group, as well as with the axial and equatorial hydrogens on the cyclohexane (B81311) ring. This approach offers an unbiased way to understand the complex interplay of forces, including steric repulsion, electrostatic interactions, and hyperconjugation, that determine the conformational equilibrium of this compound. mdpi.comresearchgate.net

Implicit Solvent Models in Computational Conformational Analysis

The conformation of a molecule can be significantly influenced by its environment. Implicit solvent models are computational methods that account for the effects of a solvent without explicitly representing individual solvent molecules. nih.govfrontiersin.org This approach treats the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. frontiersin.org This method is computationally efficient and allows for the exploration of conformational landscapes in different solvent environments. nih.gov

Several implicit solvent models are commonly used, including:

Polarizable Continuum Model (PCM): This is a widely used model where the solute is placed in a cavity within the solvent continuum. The IEFPCM (Integral Equation Formalism PCM) and CPCM (Conductor-like PCM) are popular variants. researchgate.net

SMD (Solvation Model based on Density): This model is parameterized for a wide range of solvents and is known for its accuracy in predicting solvation free energies. mdpi.com

Generalized Born (GB) models: These are particularly useful for molecular dynamics simulations of large biomolecules. nih.gov

For this compound, the choice of solvent can alter the relative stability of the axial and equatorial conformers. In the gas phase, intramolecular interactions are dominant. However, in a polar solvent, the solvent will interact differently with the different conformers based on their dipole moments and surface polarities. For instance, studies on trans-1,2-difluorocyclohexane have shown that while the diaxial conformer is more stable in the gas phase, the diequatorial conformer is favored in solution, a solvent effect that is well-reproduced by reaction field calculations like SCIPCM. nih.gov

The use of implicit solvent models allows for the calculation of the free energy of solvation (ΔGsolv), which can be added to the gas-phase energy of each conformer to predict their relative stabilities in solution. researchgate.net The accuracy of these predictions can be improved by including a few explicit solvent molecules in the first solvation shell, a hybrid approach that captures specific solute-solvent interactions like hydrogen bonding. frontiersin.org However, a key limitation of implicit models is their potential failure to account for specific chemical interactions between the solute and solvent molecules, particularly in the first solvation shell. frontiersin.org

Molecular Modeling and Mechanics for Conformational Stability Prediction

Molecular mechanics (MM) methods offer a computationally inexpensive way to predict the conformational stability of molecules. nih.gov These methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. Force fields are sets of parameters and equations that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Several force fields have been developed and are widely used in computational chemistry, including:

MM2, MM3, and MM4: Developed by Allinger and his group, these force fields are specifically parameterized for organic molecules and are known for their accuracy in predicting geometries and conformational energies. nih.govresearchgate.net MM4 includes terms to account for induced dipoles, providing a more accurate description in some cases compared to MM3. nih.gov

MMFF (Merck Molecular Force Field): This force field is designed for a broad range of organic and drug-like molecules. nih.gov

AMBER (Assisted Model Building with Energy Refinement): Widely used for simulations of biomolecules. nih.gov

OPLS (Optimized Potentials for Liquid Simulations): Another popular force field for condensed-phase simulations. nih.gov

For this compound, molecular mechanics calculations can be used to perform a conformational search to identify the low-energy conformers (axial and equatorial chair forms, as well as boat and twist-boat conformations). The relative energies of these conformers can then be calculated to predict their populations at a given temperature. The accuracy of these predictions depends heavily on the quality of the force field parameters for the specific types of atoms and interactions present in the molecule. nih.gov

A comparison of different force fields for predicting conformer energies shows that MM3 and MMFF generally provide good performance. nih.gov For instance, in a study of methyl-substituted cycloalkanes, MM calculations showed some differences when compared to experimental and ab initio values, highlighting the importance of careful validation of the chosen force field.

Below is a table summarizing the general performance of various computational methods for conformational energy prediction, with lower mean errors indicating better performance against high-level reference calculations.

| Computational Method | Typical Mean Error (kcal/mol) |

| MP2 | 0.35 |

| B3LYP | 0.69 |

| HF theories | 0.81–1.0 |

| MM3-00 | 1.28 |

| MMFF94 | 1.30 |

| MM3-96 | 1.40 |

| MMX (MM2 clone) | 1.77 |

| MM4 | 2.05 |

| This table is a generalized representation based on data from a benchmark study of various organic molecules and may not reflect the exact errors for this compound. nih.govresearchgate.net |

The combination of these computational approaches provides a robust framework for understanding the conformational behavior of this compound, from the fundamental quantum mechanical interactions to the influence of the surrounding environment.

Reactivity and Reaction Mechanisms Involving 1,1 Difluoro 2 Methylcyclohexane and Analogues

General Principles of Reactivity in Fluorinated Alicyclic Compounds

The introduction of fluorine into alicyclic compounds, such as cyclohexane (B81311), profoundly alters their reactivity. acs.org Fluorine's high electronegativity creates a strong inductive effect, pulling electron density away from the carbon skeleton. libretexts.org This electron-withdrawing effect can significantly impact the stability of reaction intermediates and the acidity or basicity of neighboring functional groups. researchgate.netnuph.edu.ua For instance, the pKa values of carboxylic acids and amines attached to fluorinated cycloalkanes change in a predictable manner based on the inductive effect of the fluorine atoms. nuph.edu.ua

In saturated cyclic systems, the presence of multiple fluorine atoms can lead to a phenomenon known as facial polarization, especially in all-cis configurations. researchgate.netresearchgate.net This creates a molecule with a distinct electronegative "fluorine face" and an electropositive "hydrogen face," influencing intermolecular interactions and the approach of reactants. researchgate.net While the influence of the gem-difluoro moiety on the acidity and basicity of functional groups is primarily governed by the inductive effect, properties like lipophilicity and aqueous solubility exhibit more complex trends, influenced by the position of the fluorine atoms, ring size, and the nature of other functional groups. researchgate.net

Fluorinated alicyclic hydrocarbons can participate in various reactions, including halogenation and oxidation. alfa-chemistry.com Due to their modified electronic properties, they serve as valuable fluorinated building blocks for the synthesis of new organofluorine compounds. alfa-chemistry.com

Stereochemical Influence on Reaction Pathways in Fluorinated Cyclohexanes

The stereochemistry of fluorinated cyclohexanes plays a crucial role in determining their reaction pathways. The rigid chair conformation of the cyclohexane ring, combined with the stereoelectronic effects of fluorine, dictates the accessibility of reaction sites and the stability of transition states. Fluorine's presence can influence the conformational preferences of substituents on the cyclohexane ring. rsc.orgrsc.org

The introduction of fluorine can lead to unexpected conformational preferences. For instance, in some selectively fluorinated methoxycyclohexanes, an axial preference is observed, which is attributed to stabilizing electrostatic interactions between axial hydrogens and the methoxy (B1213986) oxygen. nih.gov This "pseudo-anomeric effect" is enhanced when electronegative CF2 groups are placed at the C-2, C-4, and C-6 positions, as they increase the electropositive character of the axial hydrogens at C-3 and C-5. nih.gov

Furthermore, non-classical hydrogen bonding between fluorine and diaxial hydrogens can significantly influence conformer stabilities. In 1,1,4-trifluorocyclohexane, the axial conformer is unexpectedly preferred due to stabilizing interactions between the C-4 fluorine and the diaxial hydrogens at C-2 and C-6. st-andrews.ac.ukacs.org These stereochemical factors have a profound impact on the reactivity and selectivity of reactions involving fluorinated cyclohexanes.

Nucleophilic Substitution Reactions in Gem-Difluorinated Cyclohexanes

Gem-difluorinated cyclohexanes can undergo nucleophilic substitution reactions, although the reactivity is highly dependent on the reaction conditions and the nature of the nucleophile. The two fluorine atoms at the same carbon create a highly electrophilic center, but also present significant steric hindrance.

One approach to synthesizing gem-difluorides involves the reaction of ketones with trifluoroacetic anhydride (B1165640) to form gem-bistrifluoroacetates, which are then treated with a fluoride (B91410) nucleophile like hydrogen fluoride. researchgate.net In another example, gem-difluoroalkenes can be prepared from diazo compounds and a difluorocarbene source, which then can undergo further reactions. acs.org The reactivity of gem-difluoroalkenes with nucleophiles is well-documented, with the nucleophile typically attacking the difluorinated carbon. nih.gov For instance, gem-difluoroalkenes react with trimethylsilyl (B98337) nucleophiles in the presence of a catalyst to yield functionalized monofluoroalkenes. nih.gov

The presence of fluorine can dramatically increase the rate of nucleophilic substitution in strained ring systems like aziridines. nih.gov While not a cyclohexane, this highlights the powerful electronic effect of fluorine in activating a molecule towards nucleophilic attack. nih.gov

The steric bulk of substituents on the cyclohexane ring, including the gem-difluoro group itself, can significantly affect reaction rates. The A-value, a measure of the steric size of a substituent, is a useful parameter for predicting conformational equilibria and, by extension, reactivity. The A-value for a difluoromethyl group (CF2H) is 1.85 kcal/mol, which is larger than that of a methyl group (1.74 kcal/mol), indicating significant steric demand. rsc.org

In the context of 1,1-difluoro-2-methylcyclohexane, the methyl group at the adjacent carbon atom will further increase steric congestion around the gem-difluorinated carbon. This steric hindrance will likely disfavor reaction pathways that require a nucleophile to approach the C-1 position directly. The relative orientation of the methyl group (axial vs. equatorial) will also play a critical role in modulating this steric effect.

Radical Reaction Mechanisms in Fluorinated Systems

Radical fluorination offers a powerful method for introducing fluorine into organic molecules, including alicyclic systems. numberanalytics.com These reactions typically involve the generation of a highly reactive fluorine radical that abstracts a hydrogen atom from the substrate, followed by reaction of the resulting carbon-centered radical with a fluorine source. numberanalytics.comunacademy.com Common fluorinating agents used in radical reactions include elemental fluorine (F2), Selectfluor, and N-fluorobenzenesulfonimide (NFSI). numberanalytics.com

The reactivity and selectivity of radical fluorination are influenced by several factors, including the nature of the fluorinating agent, the structure of the substrate, and the reaction conditions. numberanalytics.com For instance, in the Minisci reaction, which involves the addition of a radical to an electron-deficient heterocycle, the reactivity of gem-difluorinated cycloalkane building blocks is significantly impacted by the position of the gem-difluoro group. nih.govacs.org Studies have shown that 2,2-difluorinated cycloalkanes exhibit diminished activity compared to their 3,3- and 4,4-difluorinated counterparts. acs.orgchemrxiv.org This is partly attributed to the higher oxidation potentials of the 2,2-difluorinated compounds. nih.govchemrxiv.org

Rearrangement Reactions of Fluoroalkylated Cycloalkanes

Fluoroalkylated cycloalkanes can undergo various rearrangement reactions, often driven by the formation of carbocationic intermediates. The Wagner-Meerwein rearrangement is a classic example, involving the 1,2-migration of an alkyl or aryl group to an adjacent carbocation. In the context of fluorinated systems, these rearrangements can be triggered by the introduction of a fluorine atom, which can stabilize or destabilize carbocationic intermediates.

For instance, the reaction of bicyclic alkenes with an electrophilic fluorine source can lead to oxyfluorination products via a Wagner-Meerwein rearrangement. beilstein-journals.org In this process, the initial attack of the alkene on the fluorine source generates a carbocation, which then undergoes rearrangement before being trapped by a nucleophile. beilstein-journals.org Similarly, cobalt-catalyzed hydrofluorination of certain allylarenes can induce a Wagner-Meerwein rearrangement. st-andrews.ac.uk

The involvement of phenonium ion intermediates, a specific type of bridged carbocation, has been observed in the deoxyfluorination of certain phenyl-substituted cyclohexanols. core.ac.uk The migration of the phenyl group during the substitution reaction leads to rearranged products. core.ac.uk Enantioselective Wagner-Meerwein rearrangements have also been developed, allowing for the synthesis of enantioenriched 1,3-difluorinated molecules. chemrxiv.orgnih.gov

Specific Reactivity Patterns Induced by Geminal Difluorination

The presence of a geminal difluoro group (CF2) on a cyclohexane ring induces specific reactivity patterns that are distinct from their non-fluorinated analogs. The strong electron-withdrawing nature of the two fluorine atoms significantly polarizes the C-F bonds and the adjacent C-C bonds.

This polarization makes the gem-difluorinated carbon electrophilic, rendering it susceptible to attack by nucleophiles. nih.gov However, the gem-difluoro group also has a notable impact on the reactivity of adjacent positions. In radical reactions, the position of the CF2 group on the cycloalkane ring has a dramatic effect on the reaction outcome. As mentioned earlier, in the Minisci reaction, 2,2-difluorocycloalkanes are significantly less reactive than their 4,4-difluorinated isomers. acs.orgresearchgate.net This is attributed to a combination of electronic effects, where the gem-difluoro group increases the oxidation potential of the corresponding radical precursor, and potentially other factors like radical nucleophilicity. nih.gov

The gem-difluoro group can also influence the conformation of the molecule, which in turn affects reactivity. The presence of a CF2 group can alter the conformational equilibrium of macrocyclic systems. diva-portal.org In smaller rings, the introduction of a gem-difluoro group can significantly reduce the pKa of adjacent functional groups, with the effect being most pronounced when the CF2 group is in the β-position. sci-hub.ru This demonstrates the powerful and position-dependent electronic influence of the gem-difluoro moiety.

Interactive Data Table: Reactivity of gem-Difluorinated Cycloalkyl Building Blocks in the Minisci Reaction

The following table summarizes the average product yields for the Minisci reaction using different cycloalkyl building blocks. The data highlights the impact of the gem-difluorination pattern on the reaction efficiency.

| Fluorination Pattern | Average Product Yield (%) |

| Non-fluorinated | 60 |

| 4,4-difluorinated | 59 |

| 3,3-difluorinated | 47 |

Data sourced from studies on the Minisci reaction of gem-difluorocycloalkyl building blocks. acs.org

Advanced Applications As a Synthetic Intermediate in Organic Synthesis

Role as a Building Block for Complex Organic Molecules

The structure of 1,1-difluoro-2-methylcyclohexane makes it an attractive building block for the synthesis of more complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules is a widely used strategy to modulate their physicochemical and biological properties. The gem-difluoro group (CF₂) can act as a bioisostere for a carbonyl group (C=O) or a methylene (B1212753) ether linkage (CH₂-O), while also enhancing metabolic stability and altering lipophilicity and binding affinities.

As a synthetic precursor, this compound can undergo various transformations. Based on the reactivity of its isomer, 1,1-difluoro-3-methylcyclohexane (B1317539), a range of potential reactions can be anticipated. These reactions would allow chemists to use the fluorinated cyclohexane (B81311) scaffold to build more elaborate structures.

Table of Potential Reactions

| Reaction Type | Reagents | Potential Products | Significance |

|---|---|---|---|

| Substitution | Organometallic reagents, Alkali metals | Substituted 2-methyl-fluorocyclohexenes or cyclohexanes | Introduction of new functional groups by replacing one or both fluorine atoms. |

| Oxidation | Potassium permanganate, Chromium trioxide | Fluorinated ketones or carboxylic acids | Creation of new functional handles for further elaboration. |

| Reduction | Metal hydrides | Monofluorinated or non-fluorinated methylcyclohexane (B89554) derivatives | Selective removal of fluorine to access different fluorination patterns. |

The presence of both a stable fluorinated motif and a chiral center makes this compound a valuable starting point for creating diverse molecular architectures that are otherwise difficult to access.

Intermediacy in the Synthesis of Chiral Fluorinated Compounds

The synthesis of enantiomerically pure fluorinated compounds is a major focus in modern organic chemistry due to their prevalence in pharmaceuticals and agrochemicals. This compound is inherently chiral due to the stereocenter at the C-2 position (the carbon atom bearing the methyl group). This makes it a direct precursor for the synthesis of other chiral fluorinated molecules, assuming it can be obtained in an enantiomerically pure form.

The synthesis of chiral this compound would likely start from an enantiopure precursor, such as (R)- or (S)-2-methylcyclohexanone. A patent describes the synthesis from the racemic ketone, suggesting that an asymmetric synthesis could yield the chiral product. google.com Biocatalytic methods, which employ enzymes like alcohol dehydrogenases, are highly effective for producing chiral alcohols from ketones with high enantiomeric excess. acs.org Such a chiral alcohol could then be fluorinated to produce enantiopure this compound.

Once obtained, this chiral building block can be used in reactions where the existing stereocenter influences the stereochemical outcome of subsequent transformations, a process known as diastereoselective synthesis. This is a powerful strategy for building molecules with multiple, well-defined stereocenters. The development of methods for the catalytic, asymmetric construction of carbon centers bearing two fluorine atoms is an active area of research, highlighting the importance of molecules like this compound as targets and intermediates. rsc.org

Contribution to the Construction of Multiple Contiguous Stereogenic Centers

The construction of molecules with multiple, contiguous stereogenic centers is one of the most challenging tasks in organic synthesis. These complex stereochemical arrays are common in natural products and biologically active molecules. This compound possesses a pre-existing stereocenter at C-2. This center can serve as a stereochemical control element, directing the formation of new stereocenters on the cyclohexane ring or on side chains attached to it.

In a synthetic sequence, a reaction performed on a molecule containing a chiral center often leads to the preferential formation of one diastereomer over another. By using an enantiomerically pure form of this compound, a chemist can introduce new stereocenters at positions C-3, C-4, C-5, or C-6 with a controlled spatial orientation relative to the C-2 methyl group. For example, an electrophilic addition to a double bond introduced on the ring could be directed by the steric bulk of the methyl group, leading to the formation of two new contiguous stereocenters in a predictable manner. This substrate-controlled diastereoselectivity is a cornerstone of modern asymmetric synthesis.

Utility in the Preparation of Specialized Fluorinated Motifs

The gem-difluoromethylene (CF₂) group is a specialized fluorinated motif that has garnered significant interest in drug design. researchgate.net It is recognized as a unique bioisostere that can profoundly alter a molecule's properties. Unlike a single fluorine atom, which can increase lipophilicity, the gem-difluoro group often reduces it, which can be beneficial for improving a drug candidate's solubility and pharmacokinetic profile. researchgate.net

This compound is a carrier of this valuable motif on a conformationally restricted cyclohexane ring. The compound can be used in synthetic routes where the goal is to introduce both the CF₂ group and a saturated carbocyclic scaffold into a target molecule. The reactivity of the gem-difluoro group itself is also of interest. While generally stable, gem-difluoroalkanes can participate in unique chemical transformations. For instance, reactions involving the cleavage of a C-F bond or rearrangements can lead to the formation of other valuable fluorinated structures, such as fluoroalkenes. The chemistry of related gem-difluorocyclopropanes, which undergo synthetically useful ring-opening reactions, suggests that the gem-difluorocyclohexane moiety could also be leveraged to create novel molecular frameworks. beilstein-journals.org

Emerging Research Frontiers and Future Prospects for 1,1 Difluoro 2 Methylcyclohexane

Development of Novel Synthetic Methodologies for Fluorinated Cyclohexanes

The synthesis of specifically fluorinated cyclohexanes like 1,1-difluoro-2-methylcyclohexane presents unique challenges, driving the development of innovative chemical strategies. Historically, methods have included nucleophilic fluorinations and additions to double bonds. researchgate.net However, recent research has focused on expanding the synthetic toolkit with more versatile and selective methodologies.

Recent advances include the direct catalytic hydrogenation of fluorinated aromatic compounds, which can produce all-cis fluorinated cyclohexanes in a single step, making these motifs more accessible. nih.govrsc.org Other modern approaches involve:

Halofluorination and Related Reactions: The electrophilic activation of olefinic bonds in cyclic systems, followed by nucleophilic fluorination, offers a pathway to various fluorine-containing building blocks. jyu.firesearchgate.net For instance, the halofluorination of cyclic olefins using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of a fluoride (B91410) source like Deoxo-Fluor® can yield halofluorinated intermediates that can be further transformed. researchgate.net

Deoxyfluorination: The conversion of hydroxyl groups to fluorine atoms is a common strategy. However, reactions involving deoxyfluorination reagents like hydrogen fluoride-based systems (e.g., Et3N·3HF) on functionalized cyclohexanes can be complicated by neighboring group participation, leading to rearrangements via phenonium ion intermediates, especially when an aryl substituent is present. core.ac.uk

Direct C–H Fluorination: Among the most powerful recent developments is the direct, one-step transformation of unactivated C(sp³)–H bonds to C(sp³)–F bonds. beilstein-journals.org This strategy is highly valuable for late-stage functionalization. Photosensitized methods have shown promise in achieving this transformation, although controlling selectivity remains a significant challenge. beilstein-journals.org

Decarboxylative Fluorination: This radical-based process uses readily available carboxylic acids to introduce fluorine. tandfonline.com While its applicability to saturated ring systems is a notable advantage, the radical nature of the reaction can result in low stereoselectivity. tandfonline.com

Difluorocarbene Chemistry: The addition of difluorocarbene (CF2) to double bonds in cyclohexene (B86901) derivatives can produce difluorocyclopropane intermediates. These intermediates can then be ring-opened or rearranged to afford the target 1,1-difluoro-substituted cyclohexane (B81311). beilstein-journals.org

The following table summarizes some modern synthetic approaches to fluorinated cyclohexanes.

| Methodology | Description | Key Features |

| Catalytic Hydrogenation | Direct hydrogenation of fluorinated aromatics. | Provides all-cis products in a single step. nih.govrsc.org |

| Halofluorination | Electrophilic activation of olefins followed by nucleophilic fluorination. | Creates versatile halofluorinated intermediates. jyu.firesearchgate.net |

| Deoxyfluorination | Substitution of hydroxyl groups with fluorine. | Prone to rearrangements with certain substrates. core.ac.uk |

| Direct C-H Fluorination | One-step conversion of C-H to C-F bonds. | Powerful for late-stage functionalization. beilstein-journals.org |

| Difluorocarbene Addition | Addition of CF2 to alkenes followed by rearrangement. | Forms gem-difluoro motifs via cyclopropane (B1198618) intermediates. beilstein-journals.org |

Elucidation of Intricate Reaction Mechanisms and Selectivities

Understanding the mechanisms of reactions involving fluorinated cyclohexanes is crucial for controlling the outcome and designing rational synthetic routes. The presence of fluorine atoms significantly influences reaction pathways and selectivities (chemo-, regio-, and stereoselectivity).

For example, in nucleophilic fluorination reactions of highly functionalized cycloalkane diols, the outcome is highly dependent on the substrate's stereochemistry and the potential for neighboring group assistance. nih.gov The chemoselectivity of these reactions is a key area of investigation.

A significant mechanistic challenge in the synthesis of fluorinated cyclohexanes is the prevalence of rearrangement reactions. Studies on deoxyfluorination reactions to prepare derivatives of all-cis phenyl-2,3,5,6-tetrafluorocyclohexane have revealed that aryl migrations via phenonium ion intermediates are common, leading to unexpected products. core.ac.uk These pathways compete with the desired substitution reaction and complicate the synthesis of specific isomers.

The selectivity of direct C–H fluorination is another active area of research. While powerful, achieving selectivity among the many C–H bonds in a molecule like methylcyclohexane (B89554) is difficult. beilstein-journals.org Research into photosensitized fluorination aims to manipulate reactivity and selectivity through the choice of photosensitizer and reaction conditions. beilstein-journals.org Similarly, the mechanism of action for 1,1-difluoro-3-methylcyclohexane (B1317539) is noted to involve interactions with molecular targets where the fluorine atoms influence binding affinity and specificity through electronic effects.

Refinement of Computational Models for Enhanced Predictive Power

Computational chemistry has become an indispensable tool for studying fluorinated cyclohexanes. Quantitative Structure-Property Relationship (QSPR) models and molecular dynamics (MD) simulations are increasingly used to predict the physicochemical and biological properties of these molecules, guiding experimental work. nih.govresearchgate.net

Researchers use computational models for several key purposes:

Predicting Physicochemical Properties: MD simulations have been successfully used to predict lipophilicity (logP) by calculating solvation free energies in aqueous and organic phases. nih.govrsc.org These predictions show a strong correlation with experimental values and help to clarify how increasing fluorination leads to increased polarity. nih.govrsc.org

Understanding Conformational Preferences: High-level ab initio and Density Functional Theory (DFT) calculations are employed to determine the relative free energies of different chair conformations. nih.govscienceopen.com For instance, calculations for methylated all-syn fluorocyclohexanes predict an increasing preference for the conformer with tri-axial C-F bonds as methylation increases. rsc.org

Elucidating Reaction Mechanisms: Computational studies can model transition states and reaction pathways, providing insight into selectivity. For example, theoretical methods like NBO (Natural Bond Orbital) and QTAIM (Quantum Theory of Atoms in Molecules) are used to analyze the electronic interactions that dictate conformational preferences and reactivity. nih.govrsc.org

Interpreting Spectroscopic Data: DFT methods have been developed to accurately predict NMR spin-spin coupling constants involving fluorine, which is crucial for structure elucidation and conformational analysis of fluoroalkanes. rsc.org

The table below highlights the application of different computational models in the study of fluorinated cyclohexanes.

| Computational Method | Application | Predicted Properties |

| Molecular Dynamics (MD) | Simulating molecular motion and interactions. | Lipophilicity (logP), Solvation Free Energy, Binding Interactions. nih.govresearchgate.net |

| Density Functional Theory (DFT) | Calculating electronic structure and energies. | Conformational Energies, Dipole Moments, Reaction Energetics, NMR Parameters. nih.govrsc.orgnih.gov |

| Ab initio Methods | High-accuracy electronic structure calculations. | Stereoelectronic Effects, Conformational Analysis. nih.gov |

| QSPR Models | Relating chemical structure to physical properties. | ADME Properties, Partition Coefficients. nih.govresearchgate.net |

Deeper Understanding of Stereoelectronic Effects and Conformational Dynamics

The three-dimensional structure and reactivity of this compound are governed by subtle stereoelectronic effects and dynamic conformational equilibria. e-bookshelf.de The gem-difluoro group at the C1 position introduces profound electronic perturbations that influence the entire molecule.

Key areas of focus include:

Conformational Analysis: Like its parent, cyclohexane, this compound exists in a dynamic equilibrium between two chair conformations. The rate of this ring inversion can be studied using variable-temperature ¹⁹F NMR spectroscopy. researchgate.net The presence of the methyl group at C2, along with the gem-difluoro group, shifts this equilibrium. The methyl group generally prefers an equatorial position to minimize steric strain, but this preference is modulated by stereoelectronic interactions involving the C-F bonds.

Pseudo-Anomeric Effects: Research on related fluorinated methoxycyclohexanes has uncovered counter-intuitive preferences for axial conformations. nih.govscienceopen.com This "pseudo-anomeric effect" is attributed to stabilizing electrostatic interactions between polarized axial C-H bonds and an adjacent oxygen atom, an effect induced by the electron-withdrawing CF2 group. rsc.orgst-andrews.ac.uk While this compound lacks the oxygen atom for a classic anomeric effect, the underlying principles of fluorine-induced polarization and hyperconjugative interactions are still highly relevant to its conformational behavior.

Hyperconjugation: The interactions between filled and empty orbitals play a crucial role. These include interactions like σC-H → σC-F and σC-F → σC-H, which stabilize certain conformations over others. acs.org The magnitude of these hyperconjugative effects is highly sensitive to molecular geometry. acs.org

"Janus Face" Cyclohexanes: In cyclohexanes with multiple fluorine atoms arranged on one face of the ring, a significant molecular dipole is created, resulting in a "Janus" molecule with an electronegative fluorine face and an electropositive hydrogen face. st-andrews.ac.uk This facial polarization dramatically influences intermolecular interactions and physical properties. While this compound is not a classic Janus molecule, the concept highlights the profound impact that the spatial arrangement of C-F bonds has on molecular properties.

The study of these effects relies on a combination of experimental techniques, particularly NMR spectroscopy, and high-level computational analysis to dissect the various contributing forces. nih.govresearchgate.net

Q & A

Basic Questions

Q. How is the IUPAC name of 1,1-Difluoro-2-methylcyclohexane determined, considering substituent positions and priority rules?

- Methodological Answer : The IUPAC name is assigned by prioritizing substituents alphabetically while numbering the cyclohexane ring to give the lowest possible locants. Fluorine ("fluoro") precedes methyl in alphabetical order, but the numbering is determined by the substituent that provides the smallest set of locants. For example, if fluorine and methyl are at positions 1 and 2, respectively, the name becomes this compound. Substituent priority does not consider prefixes like "di" when alphabetizing .

Q. What synthetic routes are optimal for preparing this compound with high purity and yield?

- Methodological Answer : A common approach involves fluorinating 2-methylcyclohexanone using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under controlled conditions. Reaction parameters (e.g., temperature, solvent polarity) must be optimized to minimize side reactions. Post-synthesis, purification via fractional distillation or recrystallization ensures high purity. Yield optimization may require iterative adjustments to catalyst concentration (e.g., Lewis acids) and reaction time .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical. NMR identifies fluorine environments, while NMR resolves methyl and cyclohexane proton signals. High-resolution mass spectrometry (HRMS) confirms molecular weight. Cross-referencing spectral data with standardized databases (e.g., NIST Chemistry WebBook) validates structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.